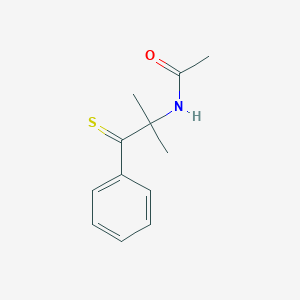
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is an organic compound that belongs to the class of thioamides. This compound is characterized by the presence of a thioxo group (C=S) attached to a propan-2-yl group, which is further substituted with a phenyl group and an acetamide moiety. Thioamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide typically involves the reaction of 2-methyl-1-phenyl-1-thioxopropan-2-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide: shares structural similarities with other thioamide compounds such as thioacetamide and thiourea.
Thioacetamide: Known for its hepatotoxic properties and used in research to induce liver damage in animal models.
Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the acetamide moiety contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89873-94-9 |
|---|---|
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide |
InChI |
InChI=1S/C12H15NOS/c1-9(14)13-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,14) |
Clé InChI |
SKGXAUJQKMBHQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(C)C(=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
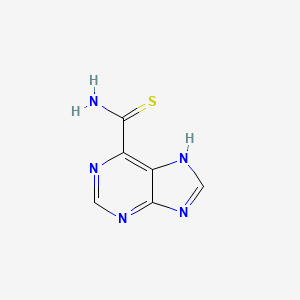
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
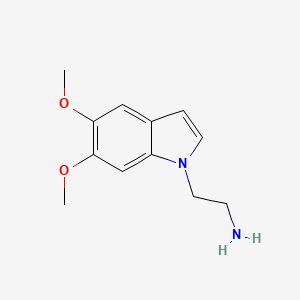

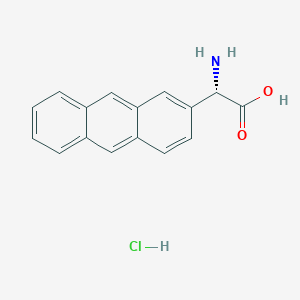
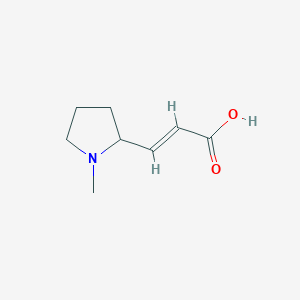
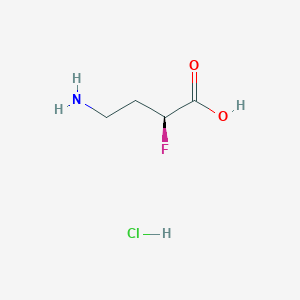
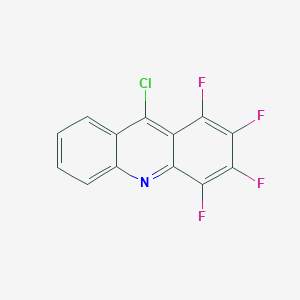
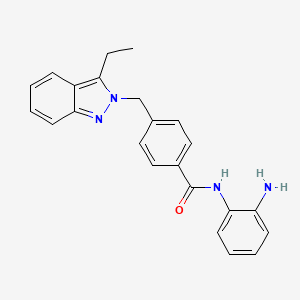

![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
